molecular formula C21H35NO3 B601845 Fingolimod Impurity 13 CAS No. 882691-14-7

Fingolimod Impurity 13

Numéro de catalogue: B601845
Numéro CAS: 882691-14-7
Poids moléculaire: 349.51
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Propriétés

Numéro CAS

882691-14-7

Formule moléculaire

C21H35NO3

Poids moléculaire

349.51

Apparence

White Solid

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

Benzenebutanoic acid, α-​amino-​α-​(hydroxymethyl)​-​4-​octyl-​, ethyl ester

Origine du produit

United States

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

The profiling of impurities in active pharmaceutical ingredients (APIs) is a critical and mandatory aspect of drug development and manufacturing. chemicea.comaquigenbio.com Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in pharmaceutical products. theclinivex.comderpharmachemica.com The primary objective of impurity profiling is to ensure the quality, safety, and efficacy of the final drug product. aquigenbio.comtheclinivex.com

Impurities can originate from various sources, including raw materials, synthetic intermediates, by-products from side reactions, degradation products, and contaminants introduced during the manufacturing process. theclinivex.comderpharmachemica.com Even in trace amounts, these undesirable chemical entities can potentially alter the pharmacological activity of the API, lead to adverse effects, or compromise the stability of the drug product. theclinivex.com Therefore, a comprehensive analytical process to identify, quantify, and characterize impurities is indispensable. synzeal.com This process, known as impurity profiling, provides crucial data for optimizing manufacturing processes and establishing appropriate control strategies to ensure that impurities are maintained at or below acceptable, safe levels. chemicea.comsynzeal.com

Overview of Fingolimod (B1672674) (API) as a Pharmaceutical Agent in Chemical Synthesis

Fingolimod, marketed under the trade name Gilenya, is a significant pharmaceutical agent used primarily for the treatment of relapsing-remitting multiple sclerosis (MS). opulentpharma.comindiamart.com It was the first oral disease-modifying therapy approved for this condition. veeprho.com In the body, Fingolimod is phosphorylated to its active metabolite, fingolimod-phosphate. This active form acts as a sphingosine-1-phosphate (S1P) receptor modulator. google.com By binding to these receptors on lymphocytes, it prevents them from leaving the lymph nodes, thereby reducing their migration into the central nervous system where they would otherwise contribute to the autoimmune inflammatory damage characteristic of MS. indiamart.comveeprho.com

The synthesis of Fingolimod is a multi-step chemical process. As with any complex synthesis, the production of Fingolimod can generate various process-related impurities and potential degradation products. derpharmachemica.com The control and monitoring of these impurities are essential to guarantee the purity and safety of the final API.

Definition and Classification of Fingolimod Impurity 13 within Pharmaceutical Impurity Systems

Within the complex landscape of pharmaceutical impurities, specific compounds are identified, cataloged, and monitored. This compound is one such classified substance. It is essential to establish its precise chemical identity to distinguish it from the active ingredient and other related substances.

Based on data from multiple chemical suppliers, this compound is most consistently identified by the CAS Number 882691-14-7 . pharmaffiliates.com The specific chemical nomenclature and properties associated with this identity are detailed below.

PropertyValue
Chemical Name Ethyl 2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoate
Synonym Ethyl alpha-amino-alpha-(hydroxymethyl)-4-octylbenzenebutanoate
CAS Number 882691-14-7 pharmaffiliates.com
Molecular Formula C21H35NO3 acs.org
Molecular Weight 349.51 g/mol acs.org

Note: This data is based on information from chemical supplier catalogs. The table is interactive.

The nomenclature surrounding Fingolimod impurities can be complex, with some terms being used interchangeably or inconsistently across different sources. It is crucial to differentiate this compound (CAS 882691-14-7) from other similarly named or related substances.

Other Compounds Also Labeled "Impurity 13": It is important to note that the designation "this compound" has been associated with other chemical structures and CAS numbers in different contexts, leading to potential confusion. For instance, a compound with the molecular formula C19H31NO3 has also been labeled as this compound under CAS 249289-08-5. americanchemicalsuppliers.com Another source lists an impurity with the formula C16H27NO2 as Impurity 13. synzeal.com This highlights the necessity of relying on a specific CAS number for unambiguous identification.

Fingolimod Acetyl Amide Impurity (EP Impurity I): A distinct impurity, known as Fingolimod Acetyl Amide Impurity or Fingolimod EP Impurity I, shares the same molecular formula (C21H35NO3) as this compound but has a different structure and CAS number (249289-10-9 ). indiamart.comveeprho.com Its chemical name is N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)-butan-2-yl]acetamide. indiamart.comveeprho.com This compound is an N-acetylated derivative, differing from the ethyl ester structure of Impurity 13 (CAS 882691-14-7).

Synthetic Intermediates ("Compound 13" and "des-nitro impurity 13"): During the synthesis of Fingolimod, various intermediates are formed. In some published synthetic routes, the term "Compound 13" or "compound-13" is used to refer to a specific intermediate, such as 1-substituted phenyl-3-nitro-propan-1-ol. derpharmachemica.comgoogle.com This is a precursor in the synthesis and is structurally different from the final impurity product.

Furthermore, the term "des-nitro impurity of formula (13)" has been described in patent literature as a byproduct that can form during the reduction of a nitro-ketone intermediate. google.comgoogle.com This specific impurity arises from a particular synthetic pathway and should not be confused with the cataloged "this compound". google.com

A summary of key Fingolimod-related compounds for differentiation is provided in the table below.

Compound NameCAS NumberMolecular FormulaKey Structural Feature
Fingolimod (API) 162359-55-9C19H33NO22-amino-2-phenethyl-propane-1,3-diol structure
This compound 882691-14-7C21H35NO3Ethyl ester of a butanoic acid derivative
Fingolimod Acetyl Amide Impurity 249289-10-9C21H35NO3N-acetylated derivative indiamart.comveeprho.com
Fingolimod EP Impurity F 851039-24-2C35H57NO2Dimeric-like structure with two octylphenyl groups chemicea.comsynzeal.comopulentpharma.com
"des-nitro impurity (13)" Not specifiedNot specifiedByproduct from a specific synthetic step google.com

Note: This data is compiled from various scientific and supplier sources. The table is interactive.

Origin and Formation Pathways of Fingolimod Impurity 13

Process-Related Impurity Formation during Fingolimod (B1672674) Synthesis

Impurities in Fingolimod often arise from the multi-step chemical synthesis used in its manufacture. derpharmachemica.com Fingolimod Impurity 13 is a classic example of a process-related impurity, originating from the specific reagents and intermediates used.

The synthesis of Fingolimod frequently involves the use of acetyl-protected intermediates to guide the formation of the molecule's core structure. A common precursor is diethyl acetamidomalonate. derpharmachemica.comresearchgate.netijacskros.com The formation of this compound is intrinsically linked to these acetylation and subsequent deacetylation steps.

Critical synthetic routes can be summarized as follows:

Use of Acetylated Building Blocks: Many syntheses start with diethyl 2-acetamidomalonate. This molecule contains the N-acetyl group that ultimately can become this compound if not properly removed. researchgate.netijacskros.com

Incomplete Hydrolysis: A key final step in several synthetic pathways is the hydrolysis (removal) of protecting acetyl groups under acidic or basic conditions to yield the primary amine of Fingolimod. researchgate.net If this hydrolysis reaction is incomplete, the N-acetyl group remains, resulting in the formation of N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide. researchgate.net

Acetylation of Fingolimod: In some synthetic routes, acetylation is performed on intermediates. google.com If residual acetylating agents, such as acetic anhydride (B1165640) or acetyl chloride, are present in the reaction mixture when Fingolimod has been formed, they can react with the primary amine of the drug molecule itself, leading to the generation of the acetylated impurity.

The primary mechanism for the formation of this compound as a process-related impurity is a nucleophilic acyl substitution reaction.

During Synthesis: In the case of leftover acetylating agents, the primary amine of the fully formed Fingolimod molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This results in the formation of a tetrahedral intermediate which then collapses, eliminating a leaving group (e.g., acetate) and forming the stable amide bond of the impurity.

From Intermediates: The impurity arises from the simple failure to cleave the pre-existing amide bond in a precursor like 2-acetamido-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol under hydrolysis conditions. ijacskros.com The stability of the amide bond can make its complete removal challenging without causing degradation of the target molecule.

The choice of specific reagents and reaction conditions has a direct impact on the potential levels of this compound.

Reagent/MaterialRole in SynthesisInfluence on Impurity 13 Formation
Diethyl acetamidomalonate Starting material for building the 2-amino-1,3-propanediol (B45262) head. researchgate.netijacskros.comIntroduces the N-acetyl group early in the synthesis. Incomplete final deacetylation is a direct route to the impurity. researchgate.netresearchgate.net
Acetic Anhydride / Acetyl Chloride Acetylating agents used to protect hydroxyl or amino groups in intermediates. google.comIf not fully consumed or removed, these reagents can acetylate the primary amine of Fingolimod, directly forming the impurity.
Hydrochloric Acid (HCl) / Lithium Hydroxide (LiOH) Reagents for the hydrolysis of acetyl protecting groups. ijacskros.comresearchgate.netThe effectiveness and completeness of this step are critical. Insufficient reaction time, improper concentration, or temperature can lead to residual acetylated intermediates, i.e., Impurity 13.
Bases (e.g., Pyridine, Triethylamine) Used as catalysts or acid scavengers during acetylation steps. google.comWhile not direct sources of the acetyl group, they facilitate the acetylation reaction that can inadvertently form the impurity if Fingolimod's primary amine is available.

Mechanistic Pathways of Formation during Specific Chemical Transformations (e.g., reduction reactions, hydroxymethylation)

Degradation Pathway Derivation and Stability Considerations

Beyond its formation during synthesis, this compound can also be generated through the degradation of the Fingolimod molecule itself under specific conditions. nih.gov

Forced degradation studies are essential to understand a drug's stability. Studies on Fingolimod have shown it to be relatively stable under thermal, photolytic, and acidic hydrolytic conditions. nih.govrjptonline.org However, significant degradation is observed under basic hydrolysis.

A crucial finding reveals that the choice of solvent during these studies is paramount. In a forced degradation study, Fingolimod was subjected to various stress conditions. While it was stable in most, it underwent extensive degradation under basic hydrolysis (using NaOH). nih.gov Critically, when acetonitrile (B52724) was used as a co-solvent in these basic conditions, it was found to react with Fingolimod to produce acetylated degradation products. nih.gov This reaction provides a direct degradation pathway to the formation of this compound.

The proposed mechanism involves the hydrolysis of acetonitrile to an acetamide-like intermediate under basic conditions, which can then acetylate the primary amine of Fingolimod. This highlights that acetonitrile is not a suitable co-solvent for stress degradation studies of Fingolimod under basic conditions. nih.gov

ConditionReagentsTemperatureResult for FingolimodImplication for Impurity 13
Acidic Hydrolysis 1 M HCl80°C~37% degradation observed after 2 hours. derpharmachemica.comNo formation of acetylated impurities reported.
Basic Hydrolysis 1 M NaOH80°CExtensive degradation observed. nih.govWhen acetonitrile is used as a co-solvent, it reacts to form acetylated degradation products, including potentially Impurity 13. nih.gov
Neutral Hydrolysis Water80°CStable. rjptonline.orgNo formation of Impurity 13 expected.

Oxidative stress testing, typically performed with hydrogen peroxide (H₂O₂), is another key component of stability assessment. When Fingolimod was treated with 3% hydrogen peroxide, approximately 38% degradation was noted, with the formation of at least one degradation product. derpharmachemica.com However, current literature detailing the structures of these oxidative degradants does not specifically identify this compound as a product of oxidation. derpharmachemica.comderpharmachemica.com Research suggests that oxidation primarily targets other parts of the molecule. derpharmachemica.com

Photolytic Degradation Assessment: Effects of UV and Visible Light Exposure

Forced degradation studies, which are crucial for identifying potential degradants and establishing the stability-indicating nature of analytical methods, have shown that Fingolimod's stability under light exposure is highly dependent on its physical state. nih.govresearchgate.net

When in solution, Fingolimod is notably susceptible to photolytic degradation. Research indicates that a solution of Fingolimod (100 µg/mL in a water/methanol mixture) shows significant degradation when exposed to either ultraviolet (UV) or visible light. nih.gov After a five-day exposure period, the concentration of Fingolimod decreased by approximately 50% under UV light and by about 36% under visible light. nih.gov This highlights the photosensitivity of the drug when it is not in a solid, protected state. nih.gov

Conversely, studies performed on Fingolimod as a bulk powder or within a final drug product formulation demonstrate greater stability. nih.govgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl Photostability studies conducted in line with ICH guidelines have shown that the drug product is not significantly sensitive to light. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl This suggests that the solid-state nature of the compound and the presence of excipients in the final dosage form offer considerable protection against photolytic degradation.

Further stress testing on Fingolimod drug solutions confirmed its degradation under photolytic conditions, reinforcing the need for specific analytical methods to distinguish the active ingredient from its degradants. rjptonline.org

ConditionSample TypeDurationObserved DegradationSource
UV LightSolution (100 µg/mL)5 days~50% nih.gov
Visible LightSolution (100 µg/mL)5 days~36% nih.gov
SunlightPowder36 hoursNot specified, but degradation was observed jocpr.com
Photolytic StressDrug ProductNot specifiedProduct is stable geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl

Thermal Degradation Profiles and Kinetics

The thermal stability of Fingolimod is also significantly influenced by its physical form. While the bulk powder is relatively stable under thermal stress, solutions of Fingolimod are considerably more labile to heat. nih.gov

In one study, a Fingolimod solution (100 µg/mL) was exposed to heat at 80°C, resulting in approximately 67% degradation over five days. nih.gov Other thermal stress tests involved exposing the solid drug to 70°C for 24 hours and 60°C for 10 days, which are standard conditions for forced degradation studies. jocpr.comderpharmachemica.com These studies are designed to generate potential degradation products to ensure the specificity of analytical methods. derpharmachemica.com

The incompatibility of Fingolimod with certain excipients can also impact its thermal stability, leading to the formation of degradation products in the final formulation. google.com This underscores the importance of both the physical state of the drug and the composition of the formulation in maintaining its integrity under thermal stress.

ConditionSample TypeTemperatureDurationObserved DegradationSource
HeatSolution (100 µg/mL)80°C5 days~67% nih.gov
Dry HeatSolid Drug70°C24 hoursDegradation observed jocpr.com
Thermal StressDrug Substance60°C10 daysDegradation observed derpharmachemica.com
Thermal StressDrug Solution80°C4 hoursDegradation observed rjptonline.org

Impact of Environmental Factors (e.g., relative humidity) on Impurity Accumulation

Environmental factors, particularly relative humidity, play a critical role in the stability of Fingolimod and the accumulation of impurities. nih.gov The drug's sensitivity to moisture necessitates careful control during manufacturing, storage, and transportation to maintain its quality. nih.gov

Forced degradation studies have been conducted under high humidity conditions, such as 75% relative humidity for 10 days, to assess the drug's stability. derpharmachemica.com The results of such studies are vital for developing stability-indicating methods that can separate and quantify any resulting degradants. derpharmachemica.com

The choice of excipients in the formulation is heavily influential on the stability of Fingolimod under humid conditions. google.com For instance, studies have shown that formulations using certain fillers can lead to the formation of degradation products. Patent literature describes stable formulations of Fingolimod, demonstrating that with appropriate excipients like calcium carboxymethylcellulose, the increase in total impurities can be minimized even after storage at elevated temperature and humidity (e.g., 40°C and 75% RH for 3-6 months). google.com This indicates that while the active substance itself is sensitive to humidity, formulation strategies can effectively mitigate this instability. google.comnih.gov

ConditionDurationKey FindingSource
75% Relative Humidity10 daysForced degradation was performed to identify potential impurities. derpharmachemica.com
40°C / 75% RH3-6 monthsFormulations with specific excipients (e.g., calcium carboxymethylcellulose) showed improved stability and less impurity formation compared to those with sugar alcohols. google.com
General Storage & TransportNot specifiedFingolimod is sensitive to changes in humidity, making controlled storage critical. nih.gov

Compound Names

NameType
FingolimodActive Pharmaceutical Ingredient
Fingolimod hydrochlorideSalt form of Active Pharmaceutical Ingredient
Calcium carboxymethylcelluloseExcipient
Heptyl impurityImpurity
N-Methyl impurityImpurity
Dimethyl impurityImpurity
Nitro hydroxy diol impurityImpurity
Nitrodiol impurityImpurity
N,N-dimethyl impurityImpurity
nitromonomethyl impurityImpurity
monomethyl impurityImpurity
nitro hydroxy impurityImpurity
hydroxy impurityImpurity

Advanced Analytical Methodologies for Comprehensive Profiling of Fingolimod Impurity 13

Chromatographic Separation Techniques for Detection and Quantification

The principal approach for the analysis of non-volatile, organic impurities such as Fingolimod (B1672674) Impurity 13 is liquid chromatography. This technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is the cornerstone for quality control in the pharmaceutical industry, offering the necessary resolution and sensitivity to detect and quantify trace-level impurities. The development of a robust HPLC method for Fingolimod Impurity 13 would involve a systematic optimization of several key parameters.

Stationary Phase Selection and Column Chemistry (e.g., Reversed-Phase C18)

For the separation of Fingolimod and its related compounds, which are moderately polar, reversed-phase chromatography is the most common and effective strategy. A C18 (octadecylsilyl) stationary phase is typically the first choice. These columns contain silica (B1680970) particles chemically bonded with C18 hydrocarbon chains, creating a non-polar surface. The separation mechanism relies on the hydrophobic interactions between the analytes and the stationary phase. Fingolimod and its impurities, including the theoretical Impurity 13, would be retained based on their relative hydrophobicity. Columns with high carbon loading and end-capping are often preferred to minimize interactions with residual silanol (B1196071) groups on the silica surface, which can cause peak tailing for basic compounds like Fingolimod.

Table 1: Hypothetical HPLC Stationary Phase Characteristics for this compound Analysis

ParameterTypical SelectionRationale
Column ChemistryReversed-Phase C18Effective for separating moderately polar to non-polar compounds based on hydrophobicity.
Particle Size3 µm - 5 µmProvides a balance between efficiency and backpressure in standard HPLC systems.
Column Dimensions150 mm x 4.6 mmA standard dimension offering good resolution and capacity.
End-cappingYesMinimizes peak tailing for basic analytes by shielding residual silanols.
Mobile Phase Composition Design (e.g., Buffer Systems, Organic Modifiers, pH Optimization)

The mobile phase in reversed-phase HPLC typically consists of an aqueous component and an organic modifier. For amine-containing compounds like Fingolimod, controlling the pH of the aqueous phase is critical. A buffer system, such as phosphate (B84403) or formate, is used to maintain a constant pH. Operating at a pH below the pKa of the amine group (around pH 3) ensures that the analyte is in its protonated, more polar form, leading to better peak shape and retention time stability.

Acetonitrile (B52724) is a common organic modifier due to its low viscosity and UV transparency. The proportion of acetonitrile to the aqueous buffer determines the elution strength of the mobile phase.

Detector Specificity and Wavelength Selection (e.g., Diode Array Detection, UV-Vis)

Fingolimod and its aromatic impurities exhibit absorbance in the ultraviolet (UV) region. A Diode Array Detector (DAD) or a UV-Vis detector would be the standard choice. The selection of the detection wavelength is crucial for achieving optimal sensitivity. A wavelength of around 215-220 nm is often employed for the analysis of Fingolimod and its related substances, as it corresponds to the absorbance maximum of the phenyl group present in the molecule. synzeal.com A DAD offers the advantage of acquiring spectra across a range of wavelengths, which can help in peak identification and purity assessment.

Isocratic and Gradient Elution Strategies for Impurity Resolution

An elution strategy can be either isocratic (constant mobile phase composition) or gradient (mobile phase composition changes over time). For analyzing a mixture containing compounds with a wide range of polarities, such as a drug substance and its impurities, a gradient elution is generally superior. A typical gradient for Fingolimod impurity profiling would start with a higher percentage of the aqueous buffer and gradually increase the proportion of acetonitrile. This allows for the elution of more polar impurities first, followed by the main Fingolimod peak, and finally the less polar impurities, ensuring good resolution between all components within a reasonable analysis time.

Table 2: Illustrative HPLC Gradient Program for Fingolimod Impurity Analysis

Time (minutes)% Aqueous Buffer (e.g., 0.1% Phosphoric Acid in Water)% Organic Modifier (e.g., Acetonitrile)
08020
252080
302080
318020
358020

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Reduced Analysis Time

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at higher pressures to achieve faster separations and superior resolution. A method transfer from HPLC to UHPLC for the analysis of Fingolimod and its impurities, including Impurity 13, would offer substantial benefits in a quality control setting. The enhanced resolution can improve the separation of closely eluting impurities, while the reduced analysis time increases sample throughput. The fundamental principles of stationary and mobile phase selection remain the same as in HPLC, but the column dimensions and gradient times are scaled down accordingly.

Table 3: Comparison of Typical HPLC and UHPLC Parameters

ParameterHPLCUHPLC
Particle Size3 - 5 µm< 2 µm
Column Dimensions150 x 4.6 mm50 - 100 x 2.1 mm
Flow Rate1.0 - 1.5 mL/min0.3 - 0.6 mL/min
Analysis Time30 - 40 minutes< 15 minutes
System Pressure< 400 bar> 600 bar

While the specific application of these methodologies to "this compound" is not explicitly detailed in current scientific literature, the principles outlined above form the basis for developing and validating a suitable analytical method for its comprehensive profiling. Further research and publication are required to establish a definitive, optimized method for this particular compound.

Gas Chromatography (GC) for Analysis of Volatile Byproducts (if applicable)

Gas Chromatography (GC) is a powerful analytical technique primarily used for separating and analyzing compounds that can be vaporized without decomposition. Its applicability to this compound is limited due to the compound's high molecular weight (349.51 g/mol ), high polarity conferred by the amino and hydroxyl groups, and consequently, low volatility. Direct analysis of this impurity by GC is therefore not a standard procedure.

Interfacing and Hyphenated Analytical Systems

To handle the complexity of pharmaceutical samples, standalone analytical instruments are often coupled, or "hyphenated," to leverage the strengths of each technique. This approach is essential for separating an impurity from a complex matrix before its identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification in Complex Matrices

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the benchmark technique for the detection and quantification of pharmaceutical impurities in drug substances and final products. researchgate.net The liquid chromatography stage provides powerful separation, resolving this compound from Fingolimod and any other related substances or formulation excipients. researchgate.net Reversed-phase HPLC or UHPLC methods are commonly employed for this purpose, typically using a C18 or similar column. researchgate.net

Following chromatographic separation, the mass spectrometer provides highly sensitive and selective detection. nih.gov By operating in Multiple Reaction Monitoring (MRM) mode, the instrument is programmed to detect a specific transition from the impurity's precursor ion to a unique product ion (e.g., m/z 350.3 → 275.2). walshmedicalmedia.comwalshmedicalmedia.com This high degree of specificity allows for accurate quantification of the impurity even at trace levels, with minimal interference from the sample matrix. Many validated LC-MS/MS methods exist for the analysis of Fingolimod in various matrices, and similar principles are applied to its impurities. nih.govwalshmedicalmedia.commdpi.com

Table 4: Illustrative LC-MS/MS Method Parameters for this compound
ParameterConditionPurpose
Liquid Chromatography
ColumnReversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)Separation of Fingolimod and its impurities. researchgate.net
Mobile Phase A0.1% Formic Acid in WaterCreates a gradient to elute compounds based on polarity. nih.gov
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/minStandard flow for analytical UHPLC.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Efficiently ionizes the amine-containing compounds. researchgate.net
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification. walshmedicalmedia.com
MRM TransitionQ1: 350.3 → Q3: 275.2Specific precursor-product ion pair for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. nih.gov Due to their high molecular weight and low volatility, Fingolimod and this compound are not suitable for direct analysis by GC-MS. The primary analytical method for these large molecules is LC-MS. researchgate.net

However, GC-MS plays a crucial role in a broader quality control strategy by analyzing potential volatile byproducts that may be present in the drug substance. These could include residual solvents from the manufacturing process or small, volatile molecules formed through side reactions or degradation pathways. For instance, techniques such as headspace GC-MS can be used to sample the vapor phase above the drug substance, allowing for the detection and quantification of volatile impurities without dissolving the sample. While not used for profiling this compound itself, GC-MS ensures that the final drug product is free from potentially harmful volatile contaminants. nih.gov

Method Validation Parameters for Impurity Assays (ICH Q2 R1 Compliance)

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. fda.gov For impurity testing, the analytical method must be proven to be specific, sensitive, accurate, and precise for the quantification of impurities. The following sections detail the essential validation parameters for an assay designed for this compound.

Specificity and Selectivity (including stability-indicating capability for degradation products)

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API (Fingolimod), other impurities, and degradation products. ich.orgeuropa.eu A stability-indicating method is a specific type of method that can accurately measure the drug substance in the presence of its degradation products, which are generated under various stress conditions. nih.govjocpr.com

To establish the specificity of a method for this compound, a solution containing Fingolimod, this compound, and other known related substances would be analyzed. The method should demonstrate adequate resolution between the peak for this compound and all other components. Peak purity analysis, often performed using a photodiode array (PDA) detector, is a crucial tool to confirm that the chromatographic peak of interest is not co-eluting with other substances. derpharmachemica.com

Forced degradation studies are integral to demonstrating the stability-indicating nature of the method. rjptonline.org Fingolimod would be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. jocpr.comderpharmachemica.com The stressed samples would then be analyzed to ensure that this compound can be separated from any resulting degradants. researchgate.net For instance, a study on Fingolimod hydrochloride demonstrated that the drug degrades significantly under oxidative and basic stress conditions. researchgate.net A valid method would show no interference at the retention time of this compound from the peaks of these degradation products.

Linearity, Range, and Calibration Curve Development

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. fda.gov The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the determination of this compound, linearity would be established by preparing a series of solutions of the impurity at different concentrations. A minimum of five concentration levels is typically recommended. ich.org The range for an impurity assay should normally extend from the reporting threshold of the impurity to 120% of the specification limit. fda.govich.org

The data from the linearity study is used to develop a calibration curve by plotting the peak area response against the concentration of this compound. The relationship is then evaluated statistically, typically through linear regression analysis. A high correlation coefficient (R² > 0.99) is generally considered indicative of a strong linear relationship. researchgate.net For example, a stability-indicating HPLC method developed for Fingolimod showed a linear range of 0.125–20 μg/mL with a satisfactory correlation coefficient. nih.govresearchgate.net

Table 1: Illustrative Linearity Data for an Impurity Assay

Concentration LevelConcentration (µg/mL)Peak Area (arbitrary units)
1 (LOQ)0.151520
20.757480
31.5015100
41.8018050
52.2522450
Linear Regression
Slope 9985
Intercept 55
Correlation Coefficient (R²) 0.9998

This table presents hypothetical data for illustrative purposes.

Accuracy and Precision (Repeatability and Intermediate Precision)

Accuracy is the closeness of the test results obtained by the method to the true value. fda.gov For an impurity assay, accuracy is typically determined by the recovery of the impurity spiked into a sample matrix (e.g., a solution of the API). The study should be carried out at a minimum of three concentration levels, covering the specified range (e.g., the quantitation limit, 100% of the specification limit, and 120% of the specification limit), with a minimum of three replicate determinations at each level. arabjchem.org The percentage recovery of the impurity is then calculated. For Fingolimod, accuracy studies have demonstrated recoveries between 99% and 100% for related substances. jocpr.com

Precision refers to the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. fda.gov It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-assay precision) : This assesses the precision over a short interval of time with the same analyst and equipment. It is typically evaluated by performing at least six replicate measurements at 100% of the test concentration or from nine determinations covering the specified range (three concentrations, three replicates each). ijrpr.com

Intermediate Precision (Inter-assay precision) : This expresses the within-laboratory variations, for example, on different days, with different analysts, or on different equipment. jocpr.com

For Fingolimod impurity methods, the acceptance criteria for precision are often an RSD of not more than 5.0% for repeatability and not more than 10.0% for intermediate precision. derpharmachemica.com

Table 2: Illustrative Accuracy and Precision Data for this compound

ParameterConcentration LevelSpiked (µg/mL)Found (µg/mL, mean)Recovery (%)RSD (%)
Accuracy LOQ0.150.14898.7-
100%1.501.51100.7-
150%2.252.2399.1-
Repeatability 100%1.50--1.8
Intermediate Precision 100%1.50--2.5

This table presents hypothetical data for illustrative purposes.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. fda.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov

The LOD and LOQ are often determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ. derpharmachemica.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For impurity methods, it is crucial that the LOQ is below the reporting threshold for the impurity. For a related substance method for Fingolimod hydrochloride, the LOQ was determined to be at a level suitable for quantifying impurities at the 0.15% specification level. derpharmachemica.com

Table 3: Illustrative LOD and LOQ Data for this compound

ParameterMethodResult (µg/mL)
LOD Signal-to-Noise (3:1)0.05
LOQ Signal-to-Noise (10:1)0.15

This table presents hypothetical data for illustrative purposes.

Robustness and Ruggedness Testing

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijrpr.com For a liquid chromatography method for this compound, robustness would be tested by intentionally varying parameters such as:

pH of the mobile phase buffer (e.g., ± 0.2 units) ijrpr.com

Composition of the mobile phase (e.g., ± 2% organic content) nih.gov

Column temperature (e.g., ± 5 °C) ijrpr.com

Flow rate (e.g., ± 0.1 mL/min) ijrpr.com

The effect of these variations on system suitability parameters, such as peak resolution, tailing factor, and theoretical plates, would be evaluated. ijrpr.com The method is considered robust if the system suitability criteria are still met under these varied conditions.

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. ijrpr.com This is often assessed as part of the intermediate precision study.

Impurity Control Strategies and Regulatory Compliance Frameworks

Adherence to International Conference on Harmonisation (ICH) Guidelines

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the pharmaceutical industry. Adherence to these guidelines is essential for regulatory approval in major markets like the Europe, Japan, and the United States.

ICH Q3A(R2) and Q3B(R2) are cornerstone guidelines that provide a framework for the control of organic impurities in new drug substances and drug products, respectively. ich.orgpremier-research.com These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug. ich.orgkobia.kr Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.orgamericanpharmaceuticalreview.com

For a drug like fingolimod (B1672674), which has a low maximum daily dose (MDD) of 0.5 mg, the thresholds for impurities are particularly stringent. americanpharmaceuticalreview.comdovepress.com Any impurity, such as a hypothetical "Fingolimod Impurity 13," would be subject to these limits. If the level of this impurity were to exceed the identification threshold, its structure would need to be determined. ich.org If it surpassed the qualification threshold, a comprehensive safety assessment would be required. kobia.krjpionline.org

Table 1: ICH Q3A/B Impurity Thresholds for Low-Dose Drugs (MDD ≤ 10 mg/day)

Threshold Value (% of API) Total Daily Intake (TDI) Required Action for this compound
Reporting > 0.10% N/A Must be reported in regulatory submissions if present above this level. ich.org
Identification > 0.20% 50 µg Structure must be characterized if present above this level.
Qualification > 0.50% 50 µg Biological safety must be established if present above this level. premier-research.com

Data sourced from ICH Q3B(R2) guidelines for drug products with an MDD of <10 mg. The thresholds are the lesser of the percentage value or the TDI.

To accurately monitor and control "this compound," the analytical methods used for its detection and quantification must be validated according to ICH Q2(R1) guidelines. ijrpr.comnih.govslideshare.net This guideline ensures that the analytical procedure is suitable for its intended purpose. europa.eu The validation process involves evaluating a set of specific characteristics to demonstrate the method's reliability and accuracy. ich.orgloesungsfabrik.de For a quantitative impurity test, these parameters are crucial for ensuring patient safety by providing confidence in the reported impurity levels. europa.eumedcraveonline.com

Table 2: ICH Q2(R1) Validation Parameters for an Impurity Quantification Method

Validation Characteristic Purpose for Impurity Method
Specificity To ensure the method can unequivocally assess the impurity in the presence of other components like the API, other impurities, and degradants. europa.euich.org
Limit of Detection (LOD) The lowest amount of the impurity that can be detected, but not necessarily quantified, by the method. arabjchem.org
Limit of Quantitation (LOQ) The lowest amount of the impurity that can be quantitatively determined with suitable precision and accuracy. arabjchem.org The LOQ must be at or below the reporting threshold.
Linearity The ability to elicit test results that are directly proportional to the concentration of the impurity within a given range. ijrpr.com
Accuracy The closeness of the test results obtained by the method to the true value. It should be established across the specified range. ich.org
Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. europa.eu
Range The interval between the upper and lower concentrations of the impurity over which the method is shown to be precise, accurate, and linear.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. medcraveonline.com

This table summarizes the key validation characteristics as defined by ICH Q2(R1) for analytical procedures designed to quantify impurities.

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.euich.org This is particularly relevant as some chemicals used in the synthesis of fingolimod may have genotoxic properties. dovepress.com If "this compound" were suspected of being mutagenic based on its chemical structure, it would be subject to the rigorous assessment outlined in ICH M7. freyrsolutions.com

The process begins with a computational toxicology assessment using (Quantitative) Structure-Activity Relationship [(Q)SAR] methodologies to predict the impurity's mutagenic potential based on structural alerts. nihs.go.jpscience.gov An impurity is then classified into one of five classes, which dictates the necessary control strategy. researchgate.net For a Class 1 (known mutagenic carcinogen) or Class 2 (known mutagenic) impurity, a stringent control strategy is required, often limiting exposure to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure. dovepress.comich.org

Table 3: ICH M7 Classification and Control of Mutagenic Impurities

Class Description Required Action for this compound
Class 1 Known mutagenic carcinogens. Control to compound-specific acceptable limit.
Class 2 Known mutagens with unknown carcinogenic potential. Control at or below the Threshold of Toxicological Concern (TTC).
Class 3 Contains a structural alert, but mutagenicity is unproven. Control at or below the TTC, or conduct a bacterial mutagenicity (Ames) test. If the test is negative, the impurity is re-classified as Class 5. fda.gov
Class 4 Contains a structural alert that is shared with the API or related compounds that have tested negative for mutagenicity. Treat as a non-mutagenic impurity (control according to ICH Q3A/B). fda.gov
Class 5 No structural alert, or a structural alert with sufficient data to demonstrate lack of mutagenicity. Treat as a non-mutagenic impurity (control according to ICH Q3A/B).

This table is based on the framework provided in the ICH M7(R1) guideline.

ICH Q2 R1: Validation of Analytical Procedures for Impurity Methods

Pharmacopoeial Standards and Monographs for Fingolimod Impurity Limits

Pharmacopoeias provide legally enforceable quality standards for medicines. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) both have specific monographs for fingolimod that outline the requirements for its quality, including limits for related substances.

The USP monograph for Fingolimod Hydrochloride provides detailed procedures for its analysis, including tests for assay and organic impurities. sigmaaldrich.comsepscience.comshimadzu.com The monograph lists several known impurities with their specific acceptance criteria. scribd.com For any impurity that is not specifically listed in the monograph (an "unspecified impurity"), a general limit applies. If "this compound" were an unspecified impurity, it would be controlled under this general limit, which is typically aligned with ICH identification thresholds. USP General Chapter <1086> Impurities in Drug Substances and Drug Products provides further guidance on the principles of impurity control. uspbpep.comuspnf.comtriphasepharmasolutions.com The USP employs validated analytical methods, often HPLC-based, to ensure the separation and quantification of fingolimod from its potential impurities. sigmaaldrich.comshimadzu.com

The European Pharmacopoeia (EP) also contains a monograph for Fingolimod Hydrochloride, which defines the quality requirements for the substance in Europe. geneesmiddeleninformatiebank.nl The EP monograph includes a "Related substances" test that sets limits for specified impurities and a general limit for any other (unspecified) impurities. edqm.eu The general principles for impurity control are further detailed in EP General Chapter 5.10, "Control of impurities in substances for pharmaceutical use". drugfuture.comscribd.comscribd.com This chapter works in conjunction with the general monograph "Substances for pharmaceutical use" (2034) to apply ICH Q3A thresholds, making them legally binding in Ph. Eur. member states. edqm.eubaidu1y.com Therefore, the control of "this compound" would be governed by the limits for unspecified impurities set forth in the monograph, unless it was identified as a specific, known impurity with its own limit. edqm.eu

Japanese Pharmacopoeia (JP) Requirements for Impurity Control

The Japanese Pharmacopoeia (JP), overseen by the Ministry of Health, Labour and Welfare (MHLW) and the Pharmaceuticals and Medical Devices Agency (PMDA), sets forth stringent standards for the quality of pharmaceutical products in Japan. pacificbridgemedical.comscribd.com These regulations are designed to be in harmony with international guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), while also incorporating specific local requirements. pacificbridgemedical.com

For pharmaceutical impurities, the JP, in line with ICH guidelines, mandates their control to ensure product safety. nih.govjpma.or.jp This includes the identification and characterization of impurities, as well as the establishment of acceptance criteria. The regulations emphasize a risk-based approach to control impurities, including potentially genotoxic impurities. nih.govjpma.or.jp Manufacturers are required to implement robust quality control protocols, involving rigorous testing at various stages of production to ensure that all products meet strict standards for purity and stability. pacificbridgemedical.com

While specific monographs for this compound are not detailed in the publicly available information, the general principles of the JP and ICH guidelines apply. This necessitates that manufacturers of fingolimod for the Japanese market identify and control this impurity to permissible levels. The PMDA conducts inspections and evaluations to enforce these standards. pacificbridgemedical.com

Table 1: Key Japanese Regulatory Bodies and their Roles in Drug Quality

Regulatory Body Role
Ministry of Health, Labour and Welfare (MHLW) Sets the standards for pharmaceuticals. pacificbridgemedical.com

Integration into Pharmaceutical Development and Manufacturing Processes

The control of impurities like this compound is an integral part of the pharmaceutical development and manufacturing process. It requires a multi-faceted approach, from process design to the use of certified reference standards.

The formation of impurities in the synthesis of fingolimod is often linked to specific reaction conditions. derpharmachemica.comdaicelpharmastandards.com Process optimization is a key strategy to minimize the formation of this compound and other related substances. This can involve a systematic investigation of critical process parameters (CPPs) such as temperature, reaction time, and the stoichiometry of reagents.

For instance, research on fingolimod synthesis has shown that controlling reaction temperatures and using specific molar ratios of reactants can significantly reduce the formation of unintended by-products. The choice of solvents and reagents also plays a crucial role in controlling the impurity profile. derpharmachemica.comacs.org By carefully designing and optimizing the synthetic route, manufacturers can develop a more robust and efficient process that consistently produces high-purity fingolimod with minimal levels of Impurity 13. google.comgoogle.comgoogle.com

Quality-by-Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control based on sound science and quality risk management. acs.orgresearchgate.net The application of QbD principles is highly relevant to the control of impurities like this compound.

The QbD framework involves:

Defining a Quality Target Product Profile (QTPP): This includes defining the desired purity profile of the final drug substance.

Identifying Critical Quality Attributes (CQAs): The level of this compound would be considered a CQA.

Identifying Critical Process Parameters (CPPs): These are the process variables that can impact the CQAs.

Establishing a Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.

Implementing a Control Strategy: This includes in-process controls and final product testing to ensure that the product consistently meets its specifications.

By applying QbD, pharmaceutical manufacturers can gain a deeper understanding of how process variables affect the formation of this compound, leading to more effective control strategies. researchgate.netdntb.gov.ua

Accurate detection and quantification of impurities are essential for their control. This requires the use of well-characterized reference standards. Certified reference standards for this compound are crucial for the validation of analytical methods used in quality control. synthinkchemicals.com

The preparation of a reference standard involves the synthesis and purification of the impurity. Its identity and purity are then rigorously confirmed using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). nih.gov

Several commercial suppliers offer reference standards for fingolimod impurities, including this compound. vwr.com These standards are often accompanied by a Certificate of Analysis (CoA) that provides detailed information about the characterization and purity of the compound. The availability of these certified reference standards enables pharmaceutical companies to develop and validate robust analytical methods for routine quality control of fingolimod, ensuring that the levels of Impurity 13 and other impurities are maintained within acceptable limits. synthinkchemicals.comlgcstandards.com

Table 2: Compound Names Mentioned in the Article

Compound Name
Fingolimod
This compound
Fingolimod hydrochloride
2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol

Future Perspectives and Research Directions in Fingolimod Impurity 13 Studies

Development of Novel Analytical Approaches for Ultra-Trace Impurity Detection

The detection and quantification of impurities at exceedingly low levels present a significant analytical challenge. lcms.cz The future of Fingolimod (B1672674) Impurity 13 analysis will likely see the adoption of more sophisticated and sensitive analytical techniques capable of reaching ultra-trace levels, such as parts-per-billion (ppb) or even parts-per-trillion (ppt). drawellanalytical.comapacsci.com

Current methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the workhorses of pharmaceutical impurity profiling. researchgate.netbiomedres.us However, to enhance sensitivity, these techniques are increasingly being coupled with advanced detectors.

Emerging and Future Analytical Platforms:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, enabling the detection and quantification of impurities at very low concentrations. semanticscholar.orgresearchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While primarily used for elemental impurities, ICP-MS offers unparalleled sensitivity for detecting trace metals that might be present from catalysts or manufacturing processes. drawellanalytical.comapacsci.com Its ability to perform multi-element detection simultaneously makes it a highly efficient tool. drawellanalytical.com

Charged Aerosol Detection (CAD): As a universal detector, CAD provides a more uniform response for non-volatile analytes compared to traditional UV detection, making it well-suited for the analysis of unknown impurities where reference standards may not be available. lcms.cz

Sweeping-Micellar Electrokinetic Chromatography (MEKC)-ICP-MS: This novel combination offers remarkable preconcentration capabilities, significantly lowering detection limits for certain impurities. researchgate.net

Advanced Mechanistic Studies on Complex Impurity Formation Pathways

A thorough understanding of how Fingolimod Impurity 13 is formed is fundamental to controlling its presence in the final drug product. Future research will delve deeper into the intricate chemical reactions that lead to its generation during the synthesis and storage of Fingolimod. daicelpharmastandards.com

The manufacturing process of Fingolimod hydrochloride is a multi-step chemical synthesis, and impurities can arise from starting materials, intermediates, byproducts, or degradation products. researchgate.netnih.gov Mechanistic studies often involve a combination of experimental and computational approaches.

Key Research Areas:

Forced Degradation Studies: Subjecting Fingolimod to stress conditions such as acid, base, oxidation, heat, and light helps to identify potential degradation products and elucidate their formation pathways. researchgate.net

Isotopic Labeling Studies: Using isotopically labeled starting materials or reagents can help trace the origin of atoms in the impurity molecule, providing definitive evidence for a proposed reaction mechanism.

Computational Modeling: Quantum mechanical calculations and reaction pathway modeling can provide insights into the energetics and feasibility of different formation routes, helping to pinpoint the most likely mechanisms.

By unraveling the precise chemical transformations that lead to this compound, manufacturers can optimize reaction conditions to minimize its formation.

Implementation of Green Chemistry Principles in Synthetic Routes to Reduce Impurity Burden

The pharmaceutical industry is increasingly embracing the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. researchgate.netresearcher.life Applying these principles to the synthesis of Fingolimod can not only reduce the environmental impact but also lead to a lower impurity burden, including the formation of this compound.

Green chemistry focuses on aspects such as:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. derpharmachemica.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Examples of Greener Synthetic Approaches for Fingolimod:

Synthetic StrategyKey FeaturesPotential Impact on Impurities
Protecting Group-Free Synthesis Avoids the use of protecting groups, reducing the number of synthetic steps and potential for side reactions. researchgate.netMinimizes the formation of impurities related to protection and deprotection steps.
Regioselective Reactions Employs reactions that selectively target a specific position on a molecule, such as regioselective aziridine (B145994) ring-opening. acs.orgacs.orgReduces the formation of isomeric impurities.
Catalytic Hydrogenation Utilizes catalysts like Palladium on carbon (Pd/C) for reduction steps, which is a cleaner alternative to some metal hydrides. derpharmachemica.comgoogle.comCan lead to a cleaner reaction profile with fewer byproducts.

By designing more efficient and cleaner synthetic routes, the formation of this compound and other impurities can be inherently minimized. researchgate.net

Application of Data Science and Chemometrics for Predictive Impurity Profiling

The integration of data science and chemometrics offers a powerful new paradigm for understanding and controlling pharmaceutical impurities. researchgate.net By analyzing large datasets from manufacturing processes, it is possible to build predictive models that can anticipate the formation of impurities like this compound.

Key Applications:

Process Analytical Technology (PAT): Real-time monitoring of critical process parameters (CPPs) and quality attributes (CQAs) using in-line analytical techniques can provide a continuous stream of data for process control.

Multivariate Data Analysis (MVDA): Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to identify the relationships between process parameters and impurity levels.

Predictive Modeling: Machine learning algorithms can be trained on historical manufacturing data to predict impurity profiles based on the input parameters. This allows for proactive process adjustments to prevent the formation of impurities. researchgate.net

The application of these data-driven approaches will enable a shift from a reactive to a proactive approach to impurity control, ensuring consistent product quality and minimizing the risk of batch failures.

Q & A

Q. What analytical methods are recommended for detecting and quantifying Fingolimod Impurity 13 in pharmaceutical formulations?

A reversed-phase HPLC method using a Purospher® STAR RP-18 column (150 x 3.0 mm, 3 µm) with a 33-minute gradient elution is validated for baseline separation of Fingolimod and its impurities, including Impurity 12. The mobile phase combines 0.1% phosphoric acid in water and acetonitrile, achieving system suitability criteria for resolution, reproducibility, and sensitivity .

Q. Key Methodological Parameters

ParameterSpecification
ColumnPurospher® STAR RP-18 (3 µm)
Mobile Phase0.1% H₃PO₄ in H₂O : Acetonitrile
Gradient33-minute linear gradient
DetectionUV at 210 nm

Q. How is this compound structurally characterized, and what are its critical identification markers?

Impurity 13 is identified as N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)stearamide (CAS: 1242271-27-7). Structural confirmation relies on:

  • Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR) : Distinct signals for the stearamide chain and hydroxyl groups.
  • Chromatographic Retention Time : Cross-referenced with USP reference standards .

Q. What regulatory guidelines govern the control of this compound during drug development?

The USP requires impurity profiling to ensure total chromatographic purity <0.15% for individual unspecified impurities and <0.5% for total impurities. Impurity 13 must be quantified using validated methods compliant with ICH Q3A/B guidelines, which mandate identification thresholds based on maximum daily dose .

Advanced Research Questions

Q. How can forced degradation studies be designed to evaluate the stability of Fingolimod and the formation kinetics of Impurity 13?

Experimental Design :

  • Stress Conditions :
    • Acid/Base Hydrolysis (0.1–1M HCl/NaOH, 60°C).
    • Oxidative Stress (3% H₂O₂, 24 hrs).
    • Photolytic Exposure (ICH Q1B).
  • Analytical Endpoints :
    • Quantify Impurity 13 via HPLC and correlate degradation pathways with Arrhenius kinetics.
    • Use LC-MS to identify secondary degradation products.
      Interpretation : Impurity 13 is predominantly formed under oxidative conditions due to stearamide chain oxidation .

Q. What mechanistic insights link this compound to potential pharmacological interference?

Impurity 13’s stearamide group may compete with Fingolimod-phosphate (active metabolite) for sphingosine 1-phosphate receptor (S1PR) binding. In vitro assays to validate this include:

  • Competitive Binding Assays : Radiolabeled S1PR ligands vs. Impurity 13.
  • Cell Migration Inhibition : Using lymphocyte egress models (e.g., lymph node explants).
    Contradictions : While Impurity 13 lacks the phosphate group critical for S1PR modulation, its hydrophobic structure may disrupt membrane localization of Fingolimod, requiring dose-dependent cytotoxicity studies .

Q. How do discrepancies in impurity quantification arise between HPLC and alternative techniques (e.g., GC-MS), and how can they be resolved?

Data Contradiction Analysis :

  • HPLC Limitations : Co-elution with structurally similar impurities.
  • GC-MS Advantages : Higher specificity for volatile derivatives but requires derivatization of Impurity 13 (e.g., silylation).
    Resolution Strategy :
    • Use orthogonal methods (HPLC + GC-MS) with spiked impurity standards.
    • Validate via inter-laboratory studies to harmonize detection limits .

Q. What in vitro/in vivo models are suitable for assessing the toxicological impact of this compound?

  • In Vitro :
    • Hepatocyte Cultures : Measure CYP450 inhibition (e.g., CYP3A4/2D6).
    • Immune Cell Assays : Evaluate dendritic cell maturation (CD80/86 markers).
  • In Vivo :
    • Rodent Models : Administer Impurity 13 at 10× therapeutic dose to assess hepatorenal toxicity (AST/ALT, creatinine).
      Critical Consideration : Impurity 13’s low abundance (<0.1%) necessitates high-dose studies to establish NOAEL (No Observed Adverse Effect Level) .

Methodological Best Practices

  • For Structural Elucidation : Combine MS/MS fragmentation with 2D-NMR (COSY, HSQC) to resolve stereochemical ambiguities .
  • For Stability Studies : Include negative controls (unstressed Fingolimod) and use kinetic modeling to predict shelf-life impacts .
  • For Toxicity Screening : Prioritize in silico tools (e.g., Derek Nexus) to predict mutagenicity before animal testing .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.